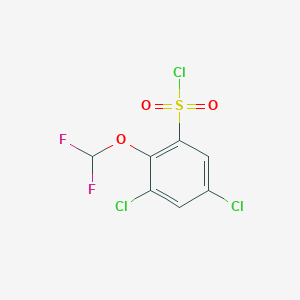

3,5-Dichloro-2-(difluoromethoxy)benzenesulfonyl chloride

Description

3,5-Dichloro-2-(difluoromethoxy)benzenesulfonyl chloride is a halogenated sulfonyl chloride characterized by a benzene ring substituted with two chlorine atoms at positions 3 and 5, a difluoromethoxy group at position 2, and a sulfonyl chloride (–SO₂Cl) functional group. This compound’s structure confers significant reactivity due to the electron-withdrawing effects of the chlorine and difluoromethoxy substituents, which activate the sulfonyl chloride group toward nucleophilic substitution reactions. Key applications include its use as an intermediate in synthesizing sulfonamide derivatives, agrochemicals, and pharmaceuticals. Its moisture sensitivity and hydrolytic instability necessitate careful handling under inert conditions .

Properties

IUPAC Name |

3,5-dichloro-2-(difluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3F2O3S/c8-3-1-4(9)6(15-7(11)12)5(2-3)16(10,13)14/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLDTPOLHSNGFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)Cl)OC(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3F2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of Chlorobenzene Derivatives

Selective chlorination to obtain 3,5-dichlorobenzene derivatives is typically achieved via controlled electrophilic aromatic substitution using chlorine gas in the presence of catalysts such as iron powder and ferric chloride. Optimization of reaction temperature (60–120 °C), catalyst amount, and chlorine feed ratio is crucial to maximize the yield of 3,5-dichlorinated products while minimizing over-chlorination or undesired isomers.

| Parameter | Typical Conditions | Effect on Product Yield and Selectivity |

|---|---|---|

| Temperature | 60–120 °C (optimal ~100–120 °C) | Controls reaction rate and selectivity; higher temp favors over-chlorination |

| Catalyst | Fe powder + FeCl3 | Catalyzes chlorine activation; amount influences selectivity |

| Chlorine Feed Ratio | 1:1 to 1:6 (substrate:Cl2) | Excess chlorine can lead to poly-chlorinated byproducts |

This method is exemplified in the preparation of 3,4,5-trichlorobenzotrifluoride intermediates, which are structurally related and highlight the importance of reaction parameter optimization for selective chlorination.

Introduction of the Difluoromethoxy Group

The difluoromethoxy (-OCF2H) substituent is typically introduced via nucleophilic substitution or fluorination reactions on appropriate oxygenated precursors.

Fluorination Using Hydrogen Fluoride and Catalysts

Difluoromethoxy groups can be installed by reacting hydroxy or chloro precursors with hydrogen fluoride in the presence of catalysts such as tungsten(VI) chloride or antimony pentachloride at elevated temperatures (70–180 °C) under controlled pressure in autoclaves.

| Catalyst | Temperature (°C) | Pressure (MPa) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Tungsten(VI) chloride | 170–180 | ~0.2 | 5 h | 92 | High yield fluorination under HF |

| Iron(III) chloride + HF | 130–175 | Autoclave | Overnight + 5 h | 73 | Moderate yield with pyridine solvent |

| Antimony pentachloride | 70–200 | Variable | 30 h | 63.2 | Lower yield, longer reaction time |

These conditions are adapted from fluorination of related chlorinated aromatic compounds to trifluoromethyl or difluoromethoxy groups.

Sulfonyl Chloride Functionalization

Sulfonyl Chloride Formation from Hydroxybenzenesulfonyl Precursors

The sulfonyl chloride group is commonly introduced by chlorination of sulfonic acid or sulfonate precursors using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). Alternatively, sulfonyl chlorides can be prepared from hydroxybenzenesulfonyl chlorides by direct chlorination.

The example of 3,5-dichloro-2-hydroxybenzenesulfonyl chloride conversion to sulfonyl chloride at 20 °C with pyridine catalyst demonstrates moderate yields and mild conditions.

Integrated Synthesis Strategy for 3,5-Dichloro-2-(difluoromethoxy)benzenesulfonyl chloride

Based on the above data, a plausible synthetic route involves:

- Selective chlorination of a suitable benzene derivative (e.g., 2-hydroxybenzenesulfonyl precursor) to install chlorines at 3 and 5 positions.

- Introduction of difluoromethoxy group at the 2-position via fluorination of the corresponding hydroxy or chloro intermediate using HF and a catalyst under controlled temperature and pressure.

- Conversion of the sulfonyl precursor to sulfonyl chloride using chlorinating agents like SOCl2 or direct chlorination under mild conditions.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Temperature/Pressure | Yield (%) | Key Notes |

|---|---|---|---|---|

| Selective chlorination | Cl2, Fe powder, FeCl3 catalyst | 60–120 °C | Variable (optimized for selectivity) | Controls 3,5-dichloro substitution |

| Difluoromethoxy introduction | HF + tungsten(VI) chloride or SbCl5 catalyst | 70–180 °C, 0.15–0.2 MPa | 63–92 | Requires autoclave, careful handling |

| Sulfonyl chloride formation | SOCl2 or Cl2 + pyridine | 20 °C (mild) to reflux | ~67.7 | Mild conditions favor sulfonyl chloride formation |

Research Findings and Considerations

- Catalyst and temperature control are critical in both halogenation and fluorination steps to maximize selectivity and yield.

- The difluoromethoxy group installation is sensitive and often requires specialized fluorination catalysts and equipment (autoclaves).

- Sulfonyl chloride formation is well-established with chlorinating agents and can proceed under mild conditions to preserve sensitive substituents.

- The overall synthetic route benefits from stepwise functional group installation to avoid side reactions and facilitate purification.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can be involved in redox reactions depending on the reagents used.

Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, reacting with amines can produce sulfonamide derivatives.

Scientific Research Applications

3,5-Dichloro-2-(difluoromethoxy)benzenesulfonyl chloride has a wide range of applications in scientific research:

Biology: In biological research, it can be used to modify biomolecules or as a reagent in biochemical assays.

Medicine: The compound is involved in the synthesis of drugs, particularly those requiring sulfonyl chloride intermediates.

Mechanism of Action

The mechanism by which 3,5-Dichloro-2-(difluoromethoxy)benzenesulfonyl chloride exerts its effects involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions are crucial in modifying molecular structures and creating new compounds with desired properties .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solvolysis

The solvolysis behavior of sulfonyl chlorides is influenced by substituents on the aromatic ring. Studies using the Grunwald-Winstein equation demonstrate that electron-withdrawing groups (e.g., –NO₂, –Cl) enhance solvolysis rates via an SN2 mechanism by polarizing the sulfur-chlorine bond .

- Benzenesulfonyl chloride (C₆H₅SO₂Cl) : Lacking electron-withdrawing substituents, it exhibits slower solvolysis rates. Destruction requires prolonged stirring with 2.5 M NaOH (3 hours) .

- 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride : The –OH group at position 2 introduces hydrogen-bonding capacity but reduces hydrolytic stability compared to the difluoromethoxy analog. It hydrolyzes readily in water and is used in chromogenic assays .

- 3,5-Dichloro-2-(difluoromethoxy)benzenesulfonyl chloride : The difluoromethoxy group (–OCF₂H) combines electron-withdrawing fluorine atoms with steric bulk, accelerating solvolysis compared to hydroxy or methoxy analogs. Its reactivity likely exceeds that of benzenesulfonyl chloride but requires validation via kinetic studies .

Physicochemical Properties and Stability

However, hydrolytic instability limits its shelf life, necessitating storage under dry inert gas .

Biological Activity

3,5-Dichloro-2-(difluoromethoxy)benzenesulfonyl chloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure features a benzenesulfonyl chloride group with dichloro and difluoromethoxy substitutions. The presence of these halogen groups can significantly influence the compound's lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The difluoromethoxy group enhances membrane permeability, facilitating cellular uptake and subsequent biological effects.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit notable biological activities, such as:

- Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial strains due to their ability to inhibit cell wall synthesis.

- Anticancer Properties: Certain studies suggest that sulfonyl chlorides can induce apoptosis in cancer cells by disrupting metabolic pathways.

- Enzyme Inhibition: Compounds with sulfonyl groups are known to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by:

- Halogen Substitution: The position and type of halogen substitution affect the potency and selectivity of the compound against specific biological targets.

- Functional Groups: The presence of additional functional groups can enhance or diminish the compound's biological activity.

| Substituent | Effect on Activity |

|---|---|

| Dichloro (3,5 positions) | Increases enzyme inhibition potency |

| Difluoromethoxy | Enhances membrane permeability |

| Sulfonyl chloride | Facilitates interactions with nucleophiles |

Case Studies

- Antimicrobial Studies: A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.

- Cancer Research: In vitro studies showed that this compound could induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential.

- Enzyme Inhibition: Research indicated that the compound effectively inhibited certain kinases involved in cancer progression. This inhibition was linked to the structural features of the sulfonyl chloride moiety.

Q & A

Q. What are the established synthetic routes for 3,5-dichloro-2-(difluoromethoxy)benzenesulfonyl chloride, and what are their key reaction conditions?

The compound is synthesized via chlorination of 3,5-dichloro-2-(difluoromethoxy)benzaldehyde using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under anhydrous, reflux conditions. Critical parameters include temperature control (70–90°C), inert atmosphere (N₂/Ar), and stoichiometric excess of chlorinating agents to ensure complete conversion. Post-reaction purification involves vacuum distillation or recrystallization from non-polar solvents .

Q. How should researchers handle and store this compound to prevent decomposition?

The compound is moisture-sensitive and hydrolyzes readily in aqueous environments. Storage requires anhydrous conditions under dry inert gas (e.g., argon) at 2–8°C. Compatibility issues arise with bases, oxidizing agents, and metals—use glass or PTFE-lined containers. Safety protocols mandate fume hood use, PPE (nitrile gloves, goggles), and immediate decontamination of spills with dry absorbents .

Q. What are the primary reactivity profiles of this sulfonyl chloride in nucleophilic substitution reactions?

The sulfonyl chloride group (-SO₂Cl) undergoes nucleophilic substitution with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonyl thioethers. Reactivity is enhanced in polar aprotic solvents (e.g., DMF, acetonitrile) at 25–60°C. For example, coupling with primary amines proceeds at 1:1.2 molar ratios, yielding >85% sulfonamides within 2–4 hours .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

- Purity : HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm).

- Structural Confirmation : ¹⁹F/¹H NMR (δ 56–58 ppm for -OCF₂Cl), FT-IR (asymmetric S=O stretch at 1360–1390 cm⁻¹), and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How do solvent polarity and proticity influence the solvolysis kinetics of this compound?

Solvolysis studies in fluorinated alcohols (e.g., trifluoroethanol) show accelerated rates due to enhanced stabilization of transition states. Rate constants (k) increase by 2–3 orders of magnitude in 90% hexafluoroisopropanol compared to water, as measured via UV-Vis spectroscopy at 280 nm. Activation parameters (ΔH‡, ΔS‡) indicate a bimolecular mechanism with partial SN2 character .

Q. What mechanistic insights exist for its role in enzyme inhibition or biological activity?

The compound acts as a covalent inhibitor of hydrolases (e.g., 5′-nucleotidase) by sulfonylating active-site serine residues. In vitro assays (IC₅₀ = 0.8–1.2 µM) demonstrate competitive inhibition kinetics. Apoptosis induction in cancer cells involves mitochondrial membrane depolarization, validated via JC-1 staining and caspase-3 activation assays .

Q. How can researchers resolve contradictory data on reaction yields across different synthetic protocols?

Discrepancies in yields (40–92%) arise from variations in solvent purity, residual moisture, or competing side reactions (e.g., hydrolysis). Systematic optimization studies recommend:

Q. What advanced computational methods support the design of derivatives with enhanced stability?

DFT calculations (B3LYP/6-31G*) predict thermodynamic stability of derivatives by evaluating bond dissociation energies (BDEs) of the sulfonyl chloride group. Molecular docking (AutoDock Vina) identifies substituents at the 3,5-dichloro positions that improve binding affinity to target proteins (e.g., ΔG = −9.2 kcal/mol for a tyrosine kinase inhibitor analog) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.